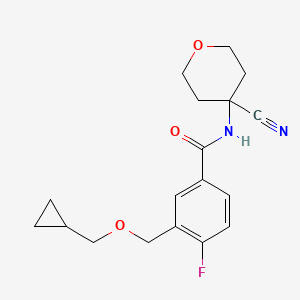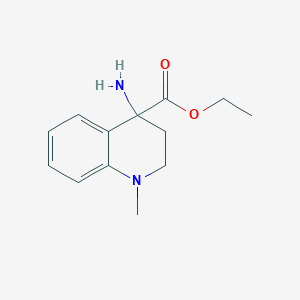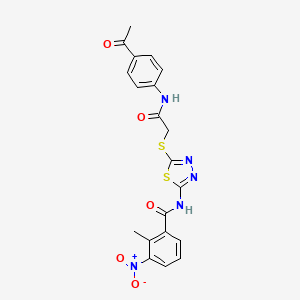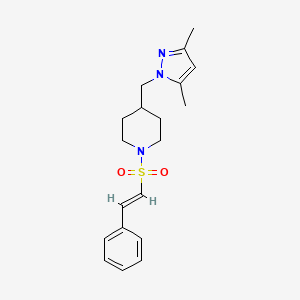
N-(4-Cyanooxan-4-yl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about its physical state (solid, liquid, gas) and color .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This includes understanding the reagents and conditions necessary for the reaction to occur .Physical And Chemical Properties Analysis
Physical and chemical properties include melting point, boiling point, solubility, density, and reactivity with other substances .科学的研究の応用
Human Metabolites Identification and Transporter-Mediated Excretion Study
Research by Umehara et al. (2009) explored the human metabolites of a novel inhibitor of the "funny" If current channel expressed in the sinus node of the heart, which is being developed for treating stable angina and atrial fibrillation. This study helps understand the renal and hepatic uptake transporters for these metabolites, providing insights into their excretion mechanisms, which is crucial for drug development and safety assessments (Umehara et al., 2009).
Antimicrobial Synthesis
Desai et al. (2013) discussed the synthesis of new 5-arylidene derivatives bearing a fluorine atom, which have been evaluated for antimicrobial activities against various bacteria and fungi. The study highlights the significance of fluorine atoms in enhancing the antimicrobial activity of compounds, illustrating the potential use of similar chemical structures in developing new antimicrobial agents (Desai et al., 2013).
Fluorine-18 Labeling for Imaging
Lang et al. (1999) synthesized fluorine-18-labeled derivatives for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET). This research underscores the utility of fluorine-containing compounds in diagnostic imaging, providing a non-invasive method to assess tumor receptor status, which is vital for cancer diagnosis and treatment planning (Lang et al., 1999).
Fluorine in Organic Synthesis
Groendyke et al. (2016) reported on an iron-catalyzed, fluoroamide-directed C-H fluorination method. This process showcases the incorporation of fluorine into organic molecules, emphasizing the role of fluorine in modifying the reactivity, stability, and biological activity of organic compounds, which is crucial for the development of pharmaceuticals and agrochemicals (Groendyke et al., 2016).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(4-cyanooxan-4-yl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3/c19-16-4-3-14(9-15(16)11-24-10-13-1-2-13)17(22)21-18(12-20)5-7-23-8-6-18/h3-4,9,13H,1-2,5-8,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWRJHSKOZUICL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2=C(C=CC(=C2)C(=O)NC3(CCOCC3)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate](/img/structure/B2886140.png)
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2886144.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2886145.png)


![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-acetamido-3-phenylprop-2-enoate](/img/structure/B2886149.png)

![2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B2886152.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2886154.png)
![N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2886156.png)
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde](/img/structure/B2886158.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide](/img/structure/B2886159.png)
